Einecs 303-473-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

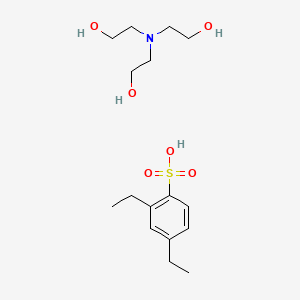

Einecs 303-473-4, also known as 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the sulfonation of 2,4-diethylbenzene followed by a reaction with 2,2’,2’'-nitrilotriethanol. The sulfonation process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The final product is purified through processes such as crystallization or distillation to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Scientific Research Applications

2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and stability. The nitrilotriethanol component can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2,4-diethylbenzenesulfonic acid: The parent compound without the nitrilotriethanol component.

2,4-dimethylbenzenesulfonic acid: A similar compound with methyl groups instead of ethyl groups.

2,4-diethylphenol: A related compound with a hydroxyl group instead of a sulfonic acid group.

Uniqueness

The combination of 2,4-diethylbenzenesulfonic acid with 2,2’,2’'-nitrilotriethanol imparts unique properties such as enhanced solubility, stability, and reactivity, making it more versatile and effective in various applications compared to its similar counterparts.

Biological Activity

Einecs 303-473-4 , also known as 1,2-benzenedicarboxylic acid , is a chemical compound that has garnered attention for its biological activity and potential implications in environmental and health contexts. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

- Chemical Name : 1,2-benzenedicarboxylic acid

- EINECS Number : 303-473-4

- CAS Number : Not specified in the sources.

The compound is primarily used in industrial applications, particularly in the production of plasticizers and as an intermediate in chemical synthesis.

-

Receptor Interaction :

- The compound exhibits potential interactions with various biological receptors, which may lead to endocrine disruption. This is particularly concerning in the context of developmental and reproductive toxicity.

-

Cellular Stress Responses :

- Studies have indicated that exposure to 1,2-benzenedicarboxylic acid can induce cellular stress responses. This includes alterations in gene expression related to oxidative stress and inflammation pathways.

Toxicological Data

Research has shown varying degrees of biological activity associated with this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Indicated activation of stress response pathways at concentrations above 10 µM. |

| In vivo studies | Reported reproductive toxicity in animal models at high exposure levels. |

Case Study 1: Endocrine Disruption Potential

A significant study focused on the endocrine-disrupting potential of 1,2-benzenedicarboxylic acid evaluated its effects on hormone receptor activity. The findings suggested that the compound could mimic estrogenic activity, posing risks for hormonal balance in exposed organisms .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of 1,2-benzenedicarboxylic acid in aquatic ecosystems. The study monitored its bioaccumulation in fish species, revealing that chronic exposure led to reproductive impairments and altered behavior patterns .

Research Findings

Recent research emphasizes the need for further investigation into the biological effects of 1,2-benzenedicarboxylic acid, particularly regarding its long-term impacts on human health and ecosystems. Key findings include:

- Bioactivity Exposure Ratios (BER) : A study calculated BERs based on internal exposure metrics and external concentrations, indicating a potential risk at environmental exposure levels .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : This modeling approach was utilized to predict internal concentrations following dermal exposure, reinforcing concerns about systemic absorption and toxicity .

Summary of Key Research Findings

| Metric | Value |

|---|---|

| C max (maximum plasma concentration) | Varies based on application; significant at levels above 3 µM |

| Notable toxic effects | Reproductive toxicity observed in animal models |

Properties

CAS No. |

94199-97-0 |

|---|---|

Molecular Formula |

C16H29NO6S |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2 |

InChI Key |

BRYDVHFTJJSWQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.